Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
Description
Bis(N,N-dimethylacetamide) hydrogen dibromobromate (CAS: 75381-80-5) is a bromine-rich coordination compound with the formula $ \text{C}8\text{H}{19}\text{Br}3\text{N}2\text{O}_2 $. It is synthesized by combining N,N-dimethylacetamide (DMA) with bromine sources under controlled conditions, resulting in a stable ionic complex. This compound is notable for its role as a brominating agent in organic synthesis, particularly in pharmaceutical intermediates. For example, it facilitates the monobromination of carbonyl side chains during the synthesis of anthracyclines like epirubicin (EPI) . The 97% purity grade ensures minimal impurities, making it suitable for high-precision applications in medicinal chemistry and polymer science .
Properties
CAS No. |
75381-80-5 |
|---|---|
Molecular Formula |
C8H19Br3N2O2 |
Molecular Weight |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Canonical SMILES |
[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen bromide and bromine. The reaction typically takes place under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve large-scale reactors and precise control of temperature and reaction time to achieve consistent quality and yield .
Chemical Reactions Analysis
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen bromide, bromine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate serves as an effective brominating agent in organic synthesis. Its bromine content allows it to facilitate electrophilic substitution reactions, where bromine is introduced into various organic substrates. This property is particularly useful in the synthesis of brominated compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Key Reactions :
- Electrophilic bromination of aromatic compounds
- Synthesis of brominated heterocycles
Biological Research
In biological contexts, this compound is utilized to study its effects on cellular processes. Research has indicated that N,N-dimethylacetamide, a component of this compound, can inhibit DNA synthesis in cultured human lymphocytes, suggesting potential applications in cancer research and toxicology studies .
Case Study :
A study investigated the impact of N,N-dimethylacetamide on hepatic injuries in workers exposed to the chemical in an industrial setting. It was found that exposure correlated with increased levels of urinary N-methylacetamide, indicating a need for monitoring and safety protocols in workplaces handling this compound .
Industrial Applications
The compound is also employed in various industrial processes for the production of chemicals and materials. Its utility as a reagent extends to polymer chemistry, where it can be used in the modification of polymeric materials to enhance their properties.
Case Studies
Mechanism of Action
The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in the systems it is applied to. The compound may exert its effects through oxidation-reduction reactions, substitution reactions, and other chemical interactions. The specific molecular targets and pathways involved depend on the context of its application, such as in chemical synthesis, biological research, or medicinal chemistry .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | Bis(N,N-dimethylacetamide) Dibromobromate | DMA | 2-Bromo-N,N-dimethylacetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 473.9 | 87.12 | 166.02 |
| State at RT | Solid | Liquid | Solid/Liquid |
| Solubility | Polar aprotic solvents | Miscible | Limited in water |
Table 2: Market Availability (ECHEMI, 2025)
| Compound | Suppliers (Global) | Purity Range | Price Range (USD/kg) |
|---|---|---|---|
| Bis(N,N-dimethylacetamide) Dibromobromate | 429 (China) | 95–99% | 150–300 |
| DMA | 450+ | 95–99.8% | 20–50 |
Biological Activity
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate (BDDB) is a chemical compound characterized by its unique structure comprising two N,N-dimethylacetamide groups bonded to a hydrogen dibromobromate moiety. With a molecular formula of and a molecular weight of 414.96 g/mol, this compound exhibits notable reactivity due to its bromine content, which plays a significant role in various biological and chemical applications.
BDDB is primarily recognized for its ability to act as a brominating agent in organic synthesis. The bromine atoms in BDDB facilitate electrophilic substitution reactions, making it effective for introducing bromine into various substrates. Additionally, BDDB can undergo hydrolysis, releasing N,N-dimethylacetamide and bromine species under specific conditions .
Table 1: Chemical Characteristics of BDDB
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.96 g/mol |
| Purity | ≥ 97% |
| Physical State | Crystalline Powder |
| Melting Point | 92°C |
Biological Activity
Recent studies have highlighted the potential of BDDB as a reagent for environmental remediation, particularly in the degradation of ecotoxicants such as phosphonic and phosphoric compounds. Its interactions with these compounds suggest that BDDB may serve as an effective tool for the detoxification of hazardous materials .
Case Study: Degradation of Phosphonic Compounds
Research conducted on the reactivity of BDDB with diethylphosphonic acid demonstrated that it effectively decomposes these ecotoxicants under mild alkaline conditions. The half-life for the degradation of 4-nitrophenyl diethylphosphate was observed to be less than 6 seconds when treated with a concentration of 0.02 mol/L BrO−, showcasing the rapid action of BDDB in breaking down harmful substances .
The mechanism by which BDDB exerts its biological activity is primarily through the generation of hypobromite ions (BrO−) in aqueous solutions. These ions act as nucleophiles, rapidly reacting with activated phosphorus(V) compounds and sulfonate esters, leading to their decomposition. This process is particularly significant in contexts where rapid detoxification is required, such as in chemical warfare agent decontamination .
Comparative Analysis with Similar Compounds
BDDB shares structural similarities with other halogenated amides, which also exhibit varying degrees of biological activity. The following table summarizes some comparable compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(2-methylacetamide) Hydrogen Dibromobromate | Similar amide structure; different alkyl groups | |
| N,N-Dimethylformamide Hydrogen Dibromobromate | Contains formamide instead of acetamide | |
| Diethylamine Hydrogen Dibromobromate | Different amine structure; used in similar applications |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate in academic laboratories?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to prevent inhalation of vapors or aerosols .
- Avoid skin contact; if exposed, rinse immediately with water for 15 minutes and consult a poison control center .
- Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) to prevent decomposition .
- Follow emergency procedures for spills: isolate the area, use inert absorbents, and avoid discharge into drains .
Q. How can researchers synthesize Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate with ≥97% purity?
- Methodological Answer :
- Controlled Bromination : React N,N-dimethylacetamide with brominating agents (e.g., HBr/Br₂) under anhydrous conditions at 0–5°C to minimize side reactions .
- Purification : Use recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via elemental analysis and HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify hydrogen and carbon environments, focusing on bromide and acetamide peaks .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., ≥150°C) .
Advanced Research Questions
Q. How can quantum chemical calculations optimize the bromination mechanism of N,N-dimethylacetamide derivatives?
- Methodological Answer :
- Reaction Pathway Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for bromination intermediates and transition states .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .
Q. How to resolve contradictions between computational predictions and experimental yields in this compound’s synthesis?
- Methodological Answer :
- Sensitivity Analysis : Identify critical variables (e.g., temperature, reagent stoichiometry) using factorial design and adjust computational models to match empirical data .
- Error Mitigation : Cross-validate with alternative methods (e.g., coupled-cluster theory for energy barriers) and recalibrate solvent effect parameters .
- Feedback Loop : Integrate experimental results into computational workflows (e.g., ICReDD’s reaction path search) to iteratively improve accuracy .
Q. What statistical experimental design approaches minimize variability in purity assessments?
- Methodological Answer :
- Factorial Design : Test factors like reaction time, temperature, and catalyst loading in a 2³ factorial setup to identify significant variables .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 95% confidence intervals for purity) using central composite design .
- Data Validation : Apply ANOVA to distinguish systematic errors from random noise in HPLC or NMR datasets .
Q. How do solvent coordination effects influence the compound’s stability in solution?
- Methodological Answer :
- Solvatochromic Studies : Measure Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate solvent choice with degradation rates .
- Coordination Experiments : Use UV-Vis spectroscopy to monitor bromide ion release in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) .
- Stabilization Strategies : Add chelating agents (e.g., crown ethers) to sequester bromide ions and prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
